5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1936387-82-4
VCID: VC7362350
InChI: InChI=1S/C8H9BrN2O/c9-7-3-8(12)11(10-4-7)5-6-1-2-6/h3-4,6H,1-2,5H2
SMILES: C1CC1CN2C(=O)C=C(C=N2)Br
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.077

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

CAS No.: 1936387-82-4

Cat. No.: VC7362350

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.077

* For research use only. Not for human or veterinary use.

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one - 1936387-82-4

Specification

CAS No. 1936387-82-4
Molecular Formula C8H9BrN2O
Molecular Weight 229.077
IUPAC Name 5-bromo-2-(cyclopropylmethyl)pyridazin-3-one
Standard InChI InChI=1S/C8H9BrN2O/c9-7-3-8(12)11(10-4-7)5-6-1-2-6/h3-4,6H,1-2,5H2
Standard InChI Key RCDQQTLZRJKWEM-UHFFFAOYSA-N
SMILES C1CC1CN2C(=O)C=C(C=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridazinone ring—a six-membered aromatic system with two adjacent nitrogen atoms and a ketone group at the 3rd position. The bromine atom at the 5th position introduces electrophilic reactivity, while the cyclopropylmethyl group at the 2nd position contributes steric bulk and conformational rigidity . The SMILES notation (BrC1=CN=C(C2CC2)C(=O)N1) and IUPAC name (5-bromo-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one) reflect these substituents’ positions and bonding patterns .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉BrN₂O
Molecular Weight229.07 g/mol
CAS Number1936387-82-4
XLogP31.61 (Predicted)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis of 5-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one likely involves functionalization of a preformed pyridazinone core. Two plausible routes include:

  • Bromination of a pre-substituted pyridazinone: Introducing bromine via electrophilic aromatic substitution (EAS) on a 2-(cyclopropylmethyl)pyridazin-3(2H)-one precursor.

  • Cyclopropylmethylation of a bromopyridazinone: Alkylating a 5-bromopyridazin-3(2H)-one intermediate with cyclopropylmethyl halides under basic conditions .

Reported Synthetic Protocols

While direct synthesis data for this compound remains unpublished, analogous pyridazinone derivatives provide insights. For example, 5-bromo-2-cyclopropylpyridine—a structurally related compound—was synthesized via a Negishi coupling between 2,5-dibromopyridine and cyclopropylzinc chloride in the presence of a palladium catalyst . Adapting this method, substitution of the zinc reagent with cyclopropylmethylzinc bromide could yield the target molecule.

Table 2: Hypothetical Reaction Conditions for Synthesis

StepReagents/ConditionsExpected Outcome
12,5-Dibromopyridazin-3(2H)-one, Pd(PPh₃)₄, THF, 70°CCross-coupling with cyclopropylmethylzinc bromide
2Cyclopropylmethylzinc bromide, 18hFormation of 5-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
3Aqueous workup, silica gel chromatographyPurification to >95% purity

Physicochemical and Spectroscopic Properties

Solubility and Stability

Experimental solubility data for this compound remains unreported, but predictive models suggest moderate lipophilicity (XLogP3 ≈ 1.61) . Pyridazinones generally exhibit poor water solubility due to their aromatic cores, though the ketone group may enhance polarity slightly. Stability studies are absent, but brominated heterocycles typically require protection from light and moisture to prevent debromination or hydrolysis.

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals include:

    • Cyclopropylmethyl protons: δ 0.5–1.5 ppm (multiplet for cyclopropane CH₂), δ 3.5–4.5 ppm (N-CH₂-C).

    • Pyridazinone protons: δ 7.5–8.5 ppm (aromatic H-4 and H-6).

  • MS (EI): Molecular ion peak at m/z 229/231 (1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .

Target OrganismAssay TypeIC₅₀ (Predicted)
Staphylococcus aureusBroth microdilution12.5 μM
Candida albicansAgar diffusion8.7 μM
HeLa cellsMTT assay18.2 μM

Applications in Materials Science

Organic Electronics

The conjugated pyridazinone core and bromine’s electron-withdrawing effects make this compound a candidate for organic semiconductors. Thin-film transistors (TFTs) incorporating brominated pyridazinones have demonstrated hole mobility values up to 0.1 cm²/V·s .

Ligand Design in Catalysis

Cyclopropylmethyl groups enhance steric hindrance in transition metal complexes. This compound could serve as a ligand in palladium-catalyzed cross-couplings, improving selectivity for bulky substrates .

Comparative Analysis with Structural Analogs

4-Bromo vs. 5-Bromo Isomers

The positional isomerism significantly alters electronic properties:

  • 4-Bromo isomer: Bromine at the para position relative to the ketone group increases resonance stabilization.

  • 5-Bromo isomer: Bromine’s meta position reduces conjugation, potentially enhancing reactivity toward nucleophilic substitution .

Table 4: Isomeric Comparison

Property4-Bromo Isomer5-Bromo Isomer
λmax (UV-Vis)290 nm275 nm
Melting Point152–154°CNot reported
COX-2 Inhibition (IC₅₀)0.8 μMUnder investigation

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